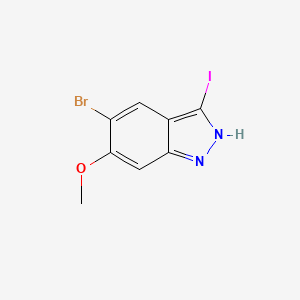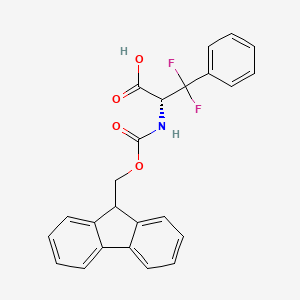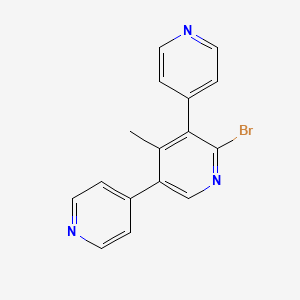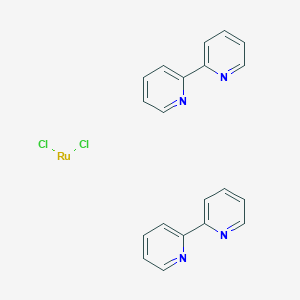
Dichlorobis(bipyridine)ruthenium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorobis(bipyridine)ruthenium is a coordination complex with the formula RuCl₂(bipy)₂, where bipy stands for 2,2’-bipyridine. This compound is a dark green diamagnetic solid and serves as a precursor to many other ruthenium complexes, primarily through the substitution of the two chloride ligands .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dichlorobis(bipyridine)ruthenium is typically synthesized by heating a solution of ruthenium trichloride and bipyridine in dimethylformamide (DMF). The reaction proceeds as follows: [ \text{RuCl}_3 + 2 \text{bipy} \rightarrow \text{RuCl}_2(\text{bipy})_2 + \text{HCl} ] The complex adopts an octahedral coordination geometry and exists exclusively as the chiral cis isomer .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves similar laboratory-scale procedures, scaled up to meet industrial demands. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dichlorobis(bipyridine)ruthenium undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other ligands, such as phosphines or nitrogen-based ligands.
Oxidation and Reduction: The compound can participate in redox reactions, transitioning between different oxidation states of ruthenium.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phosphines, amines, and other nitrogen-based ligands. These reactions typically occur under mild conditions, often in the presence of a base.
Oxidation and Reduction: Redox reactions may involve oxidizing agents like cerium(IV) ammonium nitrate or reducing agents such as sodium borohydride.
Major Products
Substitution Reactions: Products include various ruthenium complexes with different ligands, such as phosphine or amine complexes.
Oxidation and Reduction: Products depend on the specific redox conditions but may include higher or lower oxidation state ruthenium complexes.
Aplicaciones Científicas De Investigación
Dichlorobis(bipyridine)ruthenium has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which dichlorobis(bipyridine)ruthenium exerts its effects involves its ability to interact with biological molecules. For instance, it can bind to proteins like bovine serum albumin and enzymes such as phospholipase A2. These interactions are crucial for understanding its biodistribution and mechanism of action in biological systems . The compound’s ability to undergo redox reactions also plays a role in its biological activity, particularly in photodynamic therapy where it generates reactive oxygen species upon light activation .
Comparación Con Compuestos Similares
Similar Compounds
Tris(2,2’-bipyridine)ruthenium(II): This compound is another ruthenium complex with three bipyridine ligands.
Dichloro(p-cymene)ruthenium(II): This complex features a p-cymene ligand and is used in catalysis.
Uniqueness
Dichlorobis(bipyridine)ruthenium is unique due to its specific ligand arrangement and its ability to serve as a versatile precursor for synthesizing a variety of ruthenium complexes. Its applications in photodynamic therapy and as a precursor for other complexes highlight its versatility and importance in both research and industrial settings .
Propiedades
Número CAS |
19542-80-4 |
|---|---|
Fórmula molecular |
C20H16Cl2N4Ru |
Peso molecular |
484.3 g/mol |
Nombre IUPAC |
dichlororuthenium;2-pyridin-2-ylpyridine |
InChI |
InChI=1S/2C10H8N2.2ClH.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h2*1-8H;2*1H;/q;;;;+2/p-2 |
Clave InChI |
MGAJEYXQYJBLQL-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Ru]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


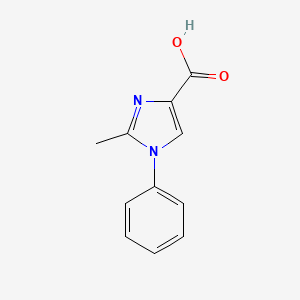
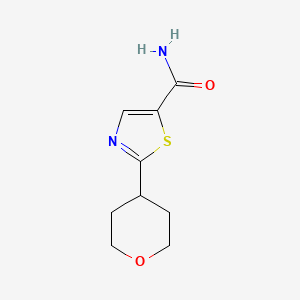
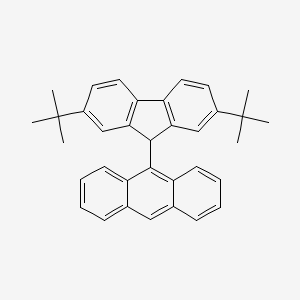
![7-Bromo-8-chloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13139814.png)
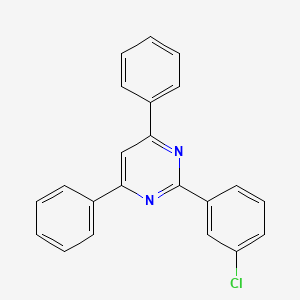
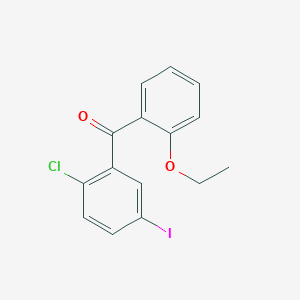
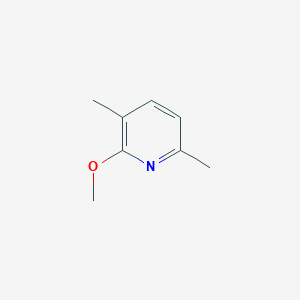
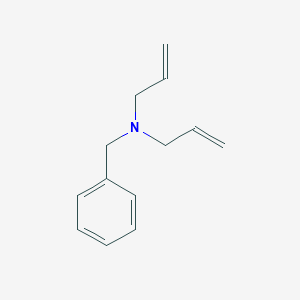
![3-Ethylbenzo[d]isoxazol-7-amine](/img/structure/B13139837.png)
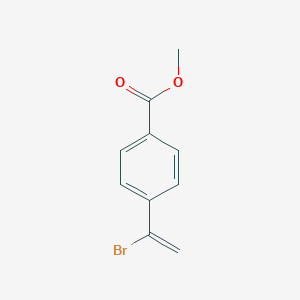
![5-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13139848.png)
